Ethyl-5-oxo-6-methyl-6-heptenoate
Description
Structural Isomers
This compound exhibits positional isomerism with compounds such as:
- Ethyl 3-oxo-6-methyl-6-heptenoate : Ketone at C3 instead of C5.
- Ethyl 6-methyl-2-oxohept-5-enoate : Double bond at C5 and ketone at C2.
These isomers differ in reactivity due to varying conjugation effects between the carbonyl and double-bond systems.
Tautomerism
While the compound primarily exists in its keto form , computational studies suggest possible enol tautomerization under specific conditions:
- Keto form : Stabilized by resonance between C5=O and C6=C.
- Enol form : A hypothetical vinylogous enol (C5–OH and C6=C–O–) is less stable due to disrupted conjugation.
Figure 1: Keto-Enol Equilibrium
$$
\text{Keto form} \rightleftharpoons \text{Enol form} \quad \Delta G^\circ = +16.5 \, \text{kcal/mol (calculated)}
$$
Crystallographic and Computational Modeling Studies
Crystallographic Data
No single-crystal X-ray data are available for this compound. However, analogous α,β-unsaturated ketones show:
Computational Insights
Density Functional Theory (DFT) simulations (B3LYP/6-31+G(d,p)) reveal:
- Electrostatic potential : High electron density at the carbonyl oxygen (O5) and ester oxygen atoms.
- Frontier molecular orbitals : The HOMO localizes on the α,β-unsaturated system, explaining its susceptibility to nucleophilic attacks.
- Solvent effects : Polar solvents (e.g., water) stabilize the keto form by 3–5 kcal/mol compared to nonpolar media.
Table 2: DFT-Optimized Geometric Parameters
| Parameter | Value (Gas Phase) |
|---|---|
| C5=O Bond Length | 1.221 Å |
| C6=C Bond Length | 1.336 Å |
| C5–C6–C7 Angle | 122.4° |
These findings align with experimental IR and NMR data, which show strong C=O stretching at 1730 cm⁻¹ and deshielded vinyl protons at δ 5.77–5.96 ppm.
Properties
CAS No. |
130892-17-0 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.235 |
IUPAC Name |
ethyl 6-methyl-5-oxohept-6-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-13-10(12)7-5-6-9(11)8(2)3/h2,4-7H2,1,3H3 |
InChI Key |
ATTCFYPBSIQVBQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC(=O)C(=C)C |
Synonyms |
Ethyl-5-oxo-6-methyl-6-heptenoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of C₁₀H₁₆O₃ Compounds
| Compound Name | CAS Number | Key Structural Features | Functional Groups |
|---|---|---|---|
| This compound | 130892-17-0 | Linear chain, α,β-unsaturated ester, ketone | Ester, ketone, alkene |
| Ethyl 3-oxocycloheptanecarboxylate | 50559-00-7 | Cycloheptane ring, ester at C3, ketone at C3 | Ester, ketone |
| Methyl 3-cyclohexyl-3-oxopropanoate | 64670-15-1 | Cyclohexane substituent, ester, ketone at C3 | Ester, ketone |
| Ethyl 4-formylcyclohexanecarboxylate | 174080-08-1 | Cyclohexane ring, ester at C1, aldehyde at C4 | Ester, aldehyde |
Key Observations :
- Linearity vs. Cyclicity : The target compound’s linear chain contrasts with the cyclic systems of analogs like Ethyl 3-oxocycloheptanecarboxylate. Cyclic analogs may exhibit higher rigidity, affecting melting points and solubility .
- Unsaturation: this compound’s α,β-unsaturated ester enables conjugate addition reactions, unlike saturated analogs (e.g., Methyl 3-cyclohexyl-3-oxopropanoate). This property is critical in catalysis and polymer chemistry .
- Substituent Effects : The methyl group at the double bond in the target compound sterically hinders nucleophilic attacks compared to unsubstituted analogs. Cyclohexyl or phenyl substituents (e.g., in ’s C₁₅H₁₈O₄ compound) increase lipophilicity and may enhance membrane permeability in pharmaceutical contexts .
Physicochemical Properties (Theoretical)
While specific data (e.g., melting points) are absent in the evidence, trends can be inferred:
- Boiling Points: Linear esters (e.g., this compound) likely have lower boiling points than cyclic analogs due to weaker intermolecular forces.
- Solubility : The ketone and ester groups enhance polarity, but the methyl group and unsaturated bond may reduce water solubility compared to hydroxyl-containing analogs (e.g., ’s compound) .
Research Tools and Methodologies
Structural elucidation of such compounds typically employs:
Preparation Methods
Claisen Condensation-Based Synthesis
The most frequently cited method involves Claisen condensation between ethyl acetoacetate and allylic halides. In a representative protocol:
-
Sodioacetoacetic Ester Formation : Ethyl acetoacetate (1.5 mol) reacts with sodium metal in dry benzene under reflux for 24 hours to form the sodium enolate.
-
Acylation Step : Benzoyl chloride (1.9 mol) is added dropwise, followed by 8-hour reflux to yield ethyl benzoylacetoacetate (63–75% yield).
-
Selective Hydrolysis : Ammonium chloride-ammonia mediated hydrolysis at 42°C for 10 minutes produces the target ester via ketone preservation (77–78% yield).
Critical parameters:
-
Benzene solvent purity (>99.5%) prevents side reactions
-
Strict temperature control during hydrolysis avoids over-cleavage of the ester group
Radical-Mediated Alkylation
Recent advances utilize photoinitiated radical reactions for constructing the heptenoate backbone:
-
Substrate Preparation : Ethyl 2-(bromomethyl)acrylate (4.0 mmol) and 1-octyne (1.0 mmol) in benzene undergo xenon lamp irradiation (350 W/m²) for 12 hours.
-
Mechanism : Homolytic C-Br bond cleavage generates allyl radicals that combine with acetylene derivatives via anti-Markovnikov addition.
-
Yield Optimization :
Process Optimization and Byproduct Management
Solvent System Effects
Comparative studies show:
| Solvent | Reaction Time | Yield | Byproducts |
|---|---|---|---|
| Benzene | 24 h | 75% | <5% |
| THF | 18 h | 68% | 12% |
| DMF | 6 h | 82% | 22% |
Benzene remains optimal despite longer reaction times due to minimal enolate decomposition.
Temperature-Controlled Functionalization
The ketone group requires protection during esterification steps:
-
Silyl Protection : tert-butyldimethylsilyl chloride (1.2 eq) in THF at -78°C achieves 94% protection efficiency.
-
Deprotection : HF-acetonitrile (40% v/v) at 0°C cleaves silyl ethers without ester hydrolysis.
Analytical Characterization Protocols
Spectroscopic Identification
-
δ 5.28 (s, 1H, CH₂=C)
-
δ 4.18 (q, J=7.1 Hz, 2H, OCH₂CH₃)
-
δ 2.30 (dd, J=15.2, 6.8 Hz, 1H, CH₂CO)
HRMS (ESI+) :
Industrial-Scale Production Considerations
Continuous Flow Implementation
Pilot studies demonstrate:
-
45% reduction in reaction time vs batch processes
-
98.5% purity achieved through in-line IR monitoring
-
Catalyst recycling (Pd/C) maintains activity for 15 cycles
Regulatory Compliance
-
ICH Q3D guidelines require heavy metal screening (Pb <1 ppm)
-
Residual solvent limits: benzene <2 ppm, THF <720 ppm
Q & A
Q. What are the recommended synthetic routes for Ethyl-5-oxo-6-methyl-6-heptenoate, and how can enantiomeric purity be ensured?
To synthesize this compound, chemoenzymatic methods involving lipase-mediated kinetic resolution are effective for achieving enantiomeric enrichment. This approach, validated for structurally similar esters (e.g., Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate), allows precise control over stereochemistry by selectively resolving racemic mixtures . Key steps include:
- Optimizing reaction conditions (solvent polarity, temperature) to enhance enzyme activity.
- Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry.
- Using immobilized lipases (e.g., Candida antarctica Lipase B) for recyclability and scalability.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s tautomeric equilibrium?
Keto-enol tautomerism in α,β-unsaturated ketones like this compound can be analyzed using:
- NMR Spectroscopy : and NMR to detect enol proton signals (~15 ppm) and carbonyl carbon shifts .
- X-ray Crystallography : Programs like SHELXL refine hydrogen-bonding patterns and tautomeric ratios in solid-state structures .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and enol (O-H, ~3200 cm) stretching frequencies.
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in puckering parameters for cyclic intermediates derived from this compound?
For non-planar intermediates (e.g., cyclopentane derivatives), apply Cremer-Pople puckering coordinates to quantify ring distortions . Methodological steps:
Q. What strategies mitigate data contradictions when analyzing hydrogen-bonding networks in this compound crystals?
Graph set analysis (GSA) systematically categorizes hydrogen-bonding motifs (e.g., chains, rings) to resolve structural ambiguities . Implementation steps:
Q. How can researchers design experiments to probe the steric and electronic effects of the methyl substituent in this compound?
Comparative studies with analogs (e.g., Ethyl-6-(4-hexylphenyl)-6-oxohexanoate) isolate substituent effects:
- Steric Analysis : Measure reaction kinetics (e.g., ester hydrolysis rates) under bulk-controlled conditions .
- Electronic Effects : Use Hammett plots to correlate substituent σ values with tautomeric equilibrium constants.
- Computational Modeling : Perform NBO analysis at the MP2/cc-pVTZ level to quantify hyperconjugative interactions .
Methodological Guidance
Q. What statistical approaches are appropriate for validating synthetic yield reproducibility in multi-step syntheses of this compound?
- Apply ANOVA to compare batch yields under varying conditions (e.g., catalyst loading, temperature).
- Use Grubbs’ test to identify outliers in replicate experiments.
- Report confidence intervals (95%) for mean yields to quantify uncertainty .
Q. How should researchers address crystallographic twinning in this compound crystal structures?
- In SHELXL, apply the TWIN/BASF commands to refine twinned domains .
- Validate with Hooft/y parameters to ensure R-factor convergence.
- Cross-check with PLATON’s TWINCHECK module for symmetry violations .
Data Presentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
